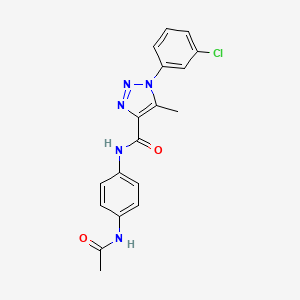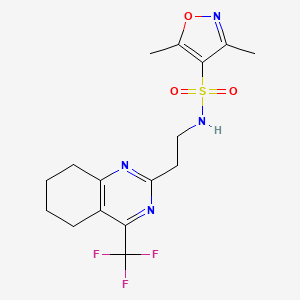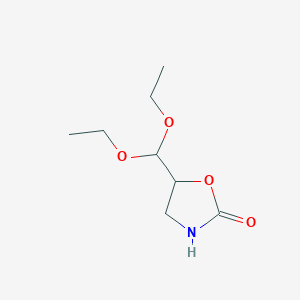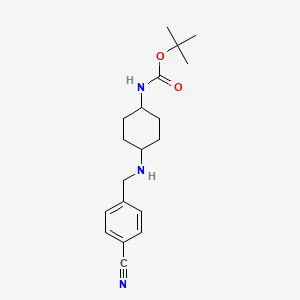![molecular formula C12H12N4O5 B2949714 Methyl 2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate CAS No. 899751-34-9](/img/structure/B2949714.png)
Methyl 2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a purine derivative that exhibits a unique chemical structure, making it an attractive target for researchers to explore its synthesis, mechanism of action, and potential applications.
Wirkmechanismus
The exact mechanism of action of Methyl 2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and antioxidant effects by inhibiting the expression of pro-inflammatory cytokines and increasing the activity of antioxidant enzymes.
Biochemical and Physiological Effects:
Studies have shown that Methyl 2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate exhibits significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α, in various animal models of inflammation. Additionally, it has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which play a crucial role in protecting cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of Methyl 2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate is its potent anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of this compound is its low solubility in water, which makes it challenging to administer in vivo.
Zukünftige Richtungen
The potential applications of Methyl 2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate are vast and varied. Some of the future directions for research in this area include:
1. Exploring the potential of this compound as a therapeutic agent for various inflammatory diseases, such as arthritis and asthma.
2. Investigating the mechanism of action of Methyl 2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate to gain a better understanding of its anti-inflammatory and antioxidant effects.
3. Developing novel formulations of this compound to improve its solubility and bioavailability.
4. Studying the safety and toxicity profile of Methyl 2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate in animal models to determine its potential for clinical use.
Conclusion:
Methyl 2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate is a promising compound that exhibits potent anti-inflammatory and antioxidant properties. Its unique chemical structure and potential therapeutic applications make it an attractive target for researchers to explore its synthesis, mechanism of action, and potential applications. Further research in this area is necessary to fully understand the potential of this compound and its role in the treatment of various inflammatory diseases.
Synthesemethoden
The synthesis of Methyl 2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate involves a multi-step process that includes the condensation of 2,4,7-trimethyl-1,3-dioxopurine with ethyl oxalyl chloride, followed by the reaction with methylamine and acetic anhydride. The final product is obtained by the hydrolysis of the resulting ester.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases, such as arthritis and asthma.
Eigenschaften
IUPAC Name |
methyl 2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O5/c1-6-4-15-8-9(13-11(15)21-6)14(2)12(19)16(10(8)18)5-7(17)20-3/h4H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHLRQVKYOCHRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (1,7-dimethyl-2,4-dioxo-1,4-dihydro[1,3]oxazolo[2,3-f]purin-3(2H)-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-2-[1-(pyridin-4-yl)ethoxy]pyridine](/img/structure/B2949636.png)
![N-[(1-Aminocycloheptyl)methyl]-2,2-difluoro-2-(3-methyltriazol-4-yl)acetamide;hydrochloride](/img/structure/B2949637.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2949642.png)

![2-[(difluoromethyl)thio]-1H-benzimidazole](/img/structure/B2949644.png)



![Tert-butyl 3-[2-[(2-chloroacetyl)amino]cyclopropyl]piperidine-1-carboxylate](/img/structure/B2949651.png)
![9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2949652.png)
![1-[(3S,4S)-3-(2,2-Dimethylpropyl)-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2949654.png)